

Helichryside (CAS No. 56343-26-1): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Helichryside*

Cat. No.: *B1236259*

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This technical guide provides an in-depth overview of **Helichryside**, a natural flavonoid with the CAS number 56343-26-1. This document collates critical technical data, outlines experimental protocols for its biological evaluation, and visualizes key workflows and potential signaling pathways.

Core Technical Data

Helichryside, a flavonoid glycoside, has been isolated from various plant sources, including species of *Helichrysum*, *Crocus*, and *Croton*.^{[1][2]} Its chemical and physical properties are summarized below.

Table 1: Physicochemical Properties of Helichryside

Property	Value	Source
CAS Number	56343-26-1	[1] [3] [4]
Molecular Formula	C ₃₀ H ₂₆ O ₁₄	[4]
Molecular Weight	610.52 g/mol	[4]
Appearance	Bright yellow lamellar crystals	Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications
Melting Point	181-184 °C	Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications
Optical Rotation	$[\alpha]_{\text{D}}^{21} = -44^{\circ}$ (c = 1.0, methanol)	Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.	[1]
Purity (typical)	>98% (by HPLC)	[1]
Storage	2-8°C	[3]

Biological Activity and Pharmacological Data

Helichryoside has demonstrated several promising biological activities, primarily related to metabolic health.

Table 2: Summary of Reported Biological Activities

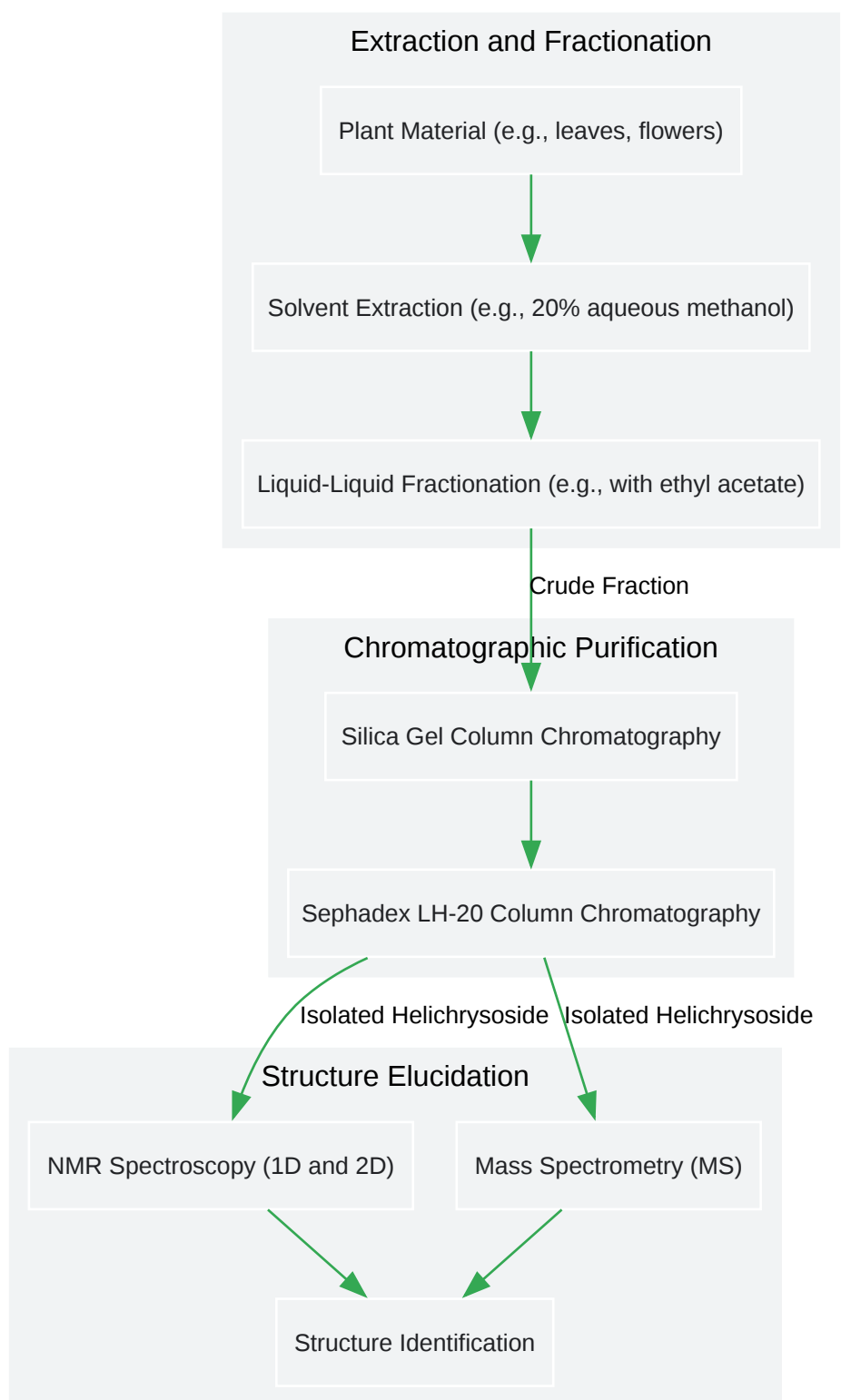
Activity	Experimental Model	Key Findings	Reference
Improved Glucose Tolerance	Male ddY mice	Oral administration of 10 mg/kg/day for 14 days significantly improved glucose tolerance.	[1][5][6][7]
Enhanced Glucose Consumption	Human hepatoblastoma-derived HepG2 cells	Promoted glucose consumption from the medium.	[1][6][7]
Inhibition of Triglyceride Accumulation	Human hepatoblastoma-derived HepG2 cells	Significantly inhibited triglyceride (TG) accumulation.	[6][7][8]
Antihypertensive	Rat	Inhibits the sympathetic nervous system and relaxes blood vessels.	Encyclopedia of Traditional Chinese Medicines - Molecular Structures, Pharmacological Activities, Natural Sources and Applications

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature regarding **Helichrysoside**'s biological effects.

Isolation and Identification of Helichrysoside

A general workflow for the isolation and identification of **Helichrysoside** from plant material is described below. This process typically involves extraction followed by chromatographic separation and spectroscopic analysis for structural elucidation.



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Workflow for the isolation and identification of **Helichrysoside**.

In Vivo Glucose Tolerance Test in Mice

This protocol is based on studies evaluating the effect of **Helichryside** on glucose metabolism in a murine model.^[5]

- **Animals:** Male ddY mice (11 weeks old) are used.
- **Acclimatization:** Animals are housed under standard laboratory conditions with free access to food and water.
- **Treatment:** **Helichryside** is administered orally (p.o.) once daily for 14 consecutive days at doses of 1 and 10 mg/kg/day. A control group receives the vehicle.
- **Fasting:** After the final administration, mice are fasted for 20 hours.
- **Glucose Challenge:** A glucose solution is administered to the mice.
- **Blood Sampling:** Blood glucose levels are measured at various time points post-glucose administration (e.g., 60 minutes).
- **Data Analysis:** The area under the curve (AUC) for blood glucose is calculated and compared between the treatment and control groups.

In Vitro Assays using HepG2 Cells

Human hepatoblastoma-derived HepG2 cells are a common model to study hepatic glucose and lipid metabolism.

3.3.1. Glucose Consumption Assay

- **Cell Culture:** HepG2 cells are cultured in a suitable medium.
- **Treatment:** Cells are pre-treated with **Helichryside** at various concentrations for a specified period (e.g., 6 days). Metformin can be used as a positive control.
- **Glucose Measurement:** The concentration of glucose in the culture medium is measured at the end of the treatment period.

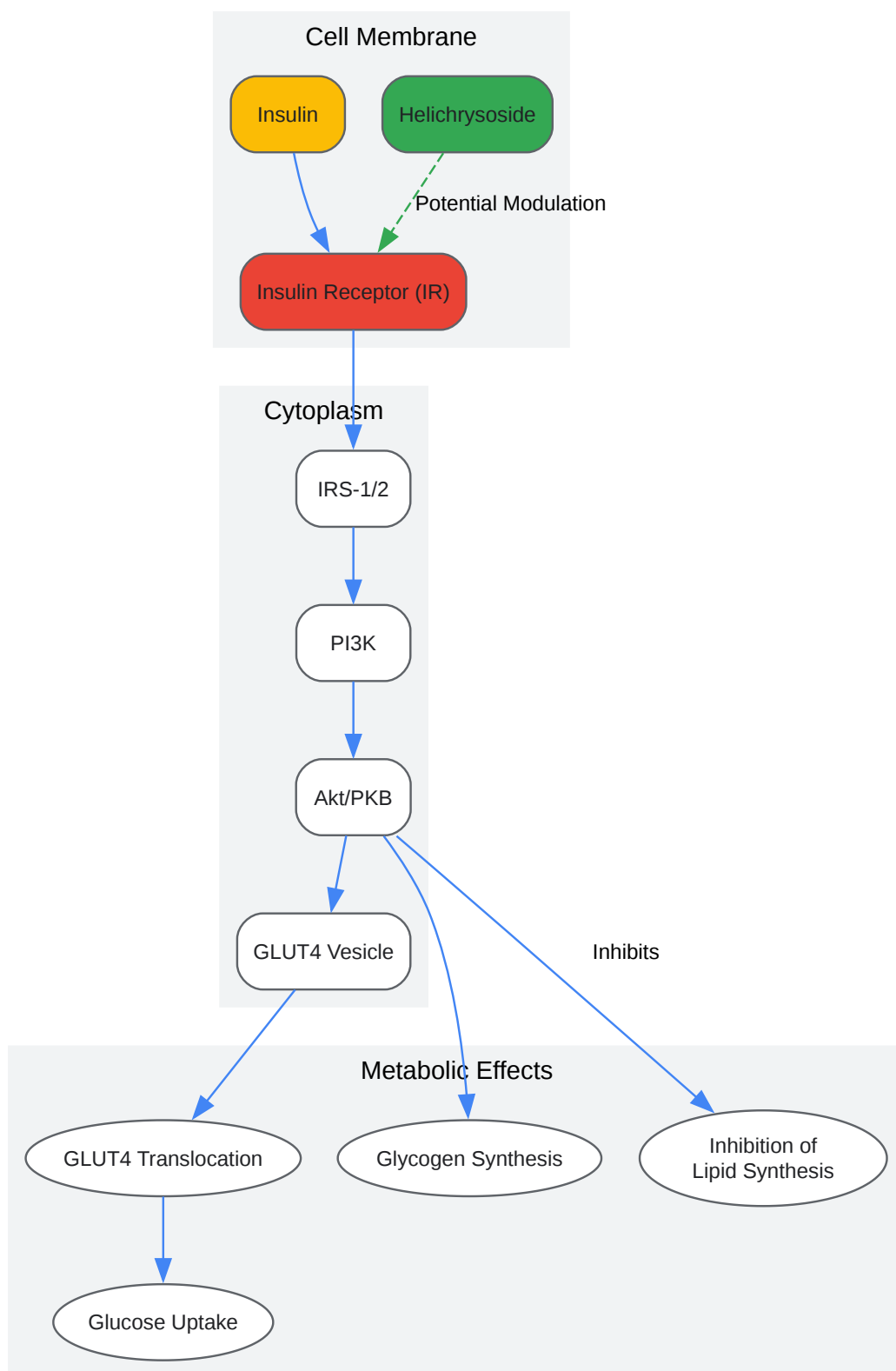
- Analysis: The reduction in glucose concentration in the medium of treated cells is compared to that of untreated control cells to determine the enhancement of glucose consumption.

3.3.2. Triglyceride Accumulation Assay

- Induction of Steatosis: HepG2 cells are treated with a high concentration of glucose to induce intracellular triglyceride accumulation.
- Treatment: Concurrently with high glucose treatment, cells are exposed to various concentrations of **Helichryoside**.
- Triglyceride Quantification: Intracellular triglycerides are extracted and quantified using a commercial assay kit.
- Analysis: The level of triglyceride accumulation in **Helichryoside**-treated cells is compared to that in cells treated with high glucose alone.

Potential Signaling Pathways

The beneficial effects of **Helichryoside** on glucose and lipid metabolism suggest its interaction with the insulin signaling pathway. While the precise molecular targets of **Helichryoside** are yet to be fully elucidated, flavonoids are known to modulate key components of this pathway.



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Potential interaction of **Helichrysoside** with the insulin signaling pathway.

This diagram illustrates the canonical insulin signaling cascade leading to glucose uptake and metabolic regulation. Flavonoids like **Helichrysoside** may positively modulate this pathway, potentially by interacting with the insulin receptor or downstream signaling molecules, thereby enhancing insulin sensitivity and leading to improved glucose homeostasis and reduced lipid accumulation.[9]

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